4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
4-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXWRFWOSLPTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC=C3Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an indoline derivative with a cyclopropane precursor under acidic or basic conditions. The reaction conditions often include the use of methanesulfonic acid or other strong acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds and oxindole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Anticancer Activity
Biological Evaluation
Research has demonstrated that spiro[cyclopropane-1,3'-indolin]-2'-ones exhibit promising anticancer activity against various human cancer cell lines. A study synthesized libraries of these compounds and evaluated their effects on five different cancer cell lines: HT-29 (colon cancer), DU-145 (prostate cancer), HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). Compounds from this series showed significant anticancer activity with IC50 values less than 20 μM, indicating their potential as therapeutic agents .
Mechanism of Action
Among the tested compounds, specific derivatives such as 6b and 6u displayed notable efficacy against the DU-145 prostate cancer cell line. Flow cytometric analysis revealed that these compounds induced cell cycle arrest in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death. Additional assays suggested that these compounds disrupt mitochondrial membrane potential, further supporting their role in inducing apoptosis .
Bromodomain Inhibition
Targeting Bromodomains
Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene expression. The spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been identified as potential bromodomain inhibitors. These compounds can inhibit the binding of bromodomain-containing proteins such as BRD2, BRD3, and BRD4 to acetylated lysines, which is significant for therapeutic strategies targeting diseases associated with dysregulated gene transcription .
Pharmaceutical Applications
The development of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors opens avenues for treating various disorders linked to aberrant bromodomain activity. This includes conditions such as cancers and inflammatory diseases where bromodomain-containing proteins are implicated .
Synthetic Methodologies
Synthesis Techniques
The synthesis of 4'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one can be achieved through various methodologies. Notably, transition metal-free diastereoselective cyclopropanation using tosylhydrazone salts has been reported as a safe alternative to diazo-compounds. This method allows for high yields while minimizing hazardous by-products .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of these compounds is crucial for optimizing their biological activity. Research has indicated that specific structural modifications can enhance anticancer properties while maintaining selectivity for target proteins .
Mechanism of Action
The mechanism of action of 4’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of spiro[cyclopropane-1,3'-indolin]-2'-ones are highly sensitive to substituent type and position. Below is a comparative analysis of key derivatives:
Physicochemical and Pharmacokinetic Properties
| Property | 4'-Chloro | CFI-400945 | 5'-Bromo |
|---|---|---|---|
| Molecular Weight | 194.65 g/mol | 515.56 g/mol | 238.08 g/mol |
| Solubility | Low in aqueous buffers | Enhanced via formulation | Low (DMSO required) |
| Storage Stability | 2–8°C (short-term) | Stable at room temperature | 2–8°C (research use) |
| Oral Bioavailability | Not reported | High in rodents/dogs | Not applicable |
Biological Activity
4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions, which can be achieved through various methods, including metal-free cyclopropanation using tosylhydrazone salts. This approach has been noted for its safety and efficiency in producing high yields of the desired compound without the need for hazardous diazo compounds .
Anticancer Activity
Recent studies have demonstrated that derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one exhibit significant anticancer properties against various human cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HT-29 (colon cancer), DU-145 (prostate cancer), HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer).
- IC50 Values : Many derivatives showed promising anticancer activity with IC50 values less than 20 μM. For instance, compounds 6b and 6u demonstrated significant activity against the DU-145 prostate cancer cell line, leading to G0/G1 phase cell cycle arrest and caspase-3 dependent apoptotic cell death .
The following table summarizes the anticancer activity of selected spiro[cyclopropane-1,3'-indolin]-2'-one derivatives:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6b | DU-145 | < 20 | Apoptosis via caspase activation |
| 6u | DU-145 | < 20 | Cell cycle arrest in G0/G1 phase |
| 3b | HeLa | < 10 | Induction of apoptosis |
| 3i | A-549 | < 10 | Disruption of microtubule formation |
Antimicrobial Activity
In addition to its anticancer properties, spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have shown antimicrobial activity. Some studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, although specific data on their efficacy against particular pathogens is still limited.
The biological activities of spiro[cyclopropane-1,3'-indolin]-2'-one are attributed to several mechanisms:
- Apoptosis Induction : The compounds induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
- Cell Cycle Arrest : Specific derivatives cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
- Microtubule Disruption : Similar to other known anticancer agents, some derivatives may disrupt microtubule formation, leading to inhibited cell division and increased apoptosis rates in sensitive cell lines .
Case Studies
A notable case study involved the synthesis and evaluation of a library of spiro[cyclopropane-1,3'-indolin]-2'-ones against multiple cancer cell lines. The results indicated that certain compounds not only displayed low IC50 values but also demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic window for further development .
Another study highlighted the potential use of these compounds as microtubule inhibitors. The analogs exhibited strong anti-proliferative activity against human colorectal cancer cells and were effective even in drug-resistant strains expressing high levels of ABCB1 protein .
Q & A
Q. What are the common synthetic routes for preparing 4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one?
The compound is typically synthesized via cyclopropanation reactions. One method involves reacting indolin-2-one derivatives with halogenated alkynes in the presence of catalysts. For example, brominated triphenylphosphine in tetrahydrofuran (THF) facilitates cyclopropane ring formation, followed by hydrogenation to yield spiro derivatives. Yields vary significantly (9–89%) depending on substituent steric effects and reaction conditions . Metal-free approaches using tosylhydrazone salts under basic conditions also enable diastereoselective synthesis .
Q. How is the cyclopropane ring in spiro compounds like 4'-Chlorospiro[...] formed?
Cyclopropanation strategies include (1) [2+1] cycloaddition of carbenes or carbenoids to olefins and (2) metal-free reactions using tosylhydrazone salts. For instance, brominated triphenylphosphine catalyzes the reaction between indolinone precursors and alkynes, generating cyclopropane rings through intermediate carbene species. Hydrogenation steps may follow to stabilize the product .
Q. Which spectroscopic techniques are critical for structural elucidation?
Key techniques include:
- 1H/13C NMR : Cyclopropane protons appear as distinct doublets (δ ~1.5–2.5 ppm), while carbonyl groups (C=O) resonate at δ ~170–180 ppm .
- HRMS (ESI) : Confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Stretching frequencies for C=O (~1750 cm⁻¹) and cyclopropane C-H bonds (~2900–3000 cm⁻¹) .
Q. How are initial biological activities of spirocyclopropane indolinones evaluated?
Derivatives are screened against viral or bacterial targets. For example, (1S,2S)-5'-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one showed anti-HIV activity in enzymatic assays, with IC50 values compared to reference inhibitors . Cell-based assays and molecular docking further validate target engagement.
Q. What are common derivatives of this compound for structure-activity studies?
Analogues often feature substitutions on the indolinone ring (e.g., methyl, bromo, or vinyl groups) or cyclopropane modifications. Examples include 2-vinylspiro[cyclopropane-1,3'-indolin]-2'-one and 5'-bromo derivatives, synthesized to probe steric and electronic effects .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in spirocyclopropane indolinone synthesis?
Diastereoselectivity depends on reaction conditions and catalyst choice. Metal-free methods using tosylhydrazone salts achieve high selectivity (d.r. >20:1) by stabilizing transition states through non-covalent interactions. Steric hindrance from substituents (e.g., methyl groups) further directs ring closure . Contrastingly, metal-catalyzed routes may favor alternative pathways due to ligand coordination .
Q. What strategies resolve enantiomers of spirocyclopropane indolinones?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is widely used. Alternatively, chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carbenoid systems) can enantioselectively generate spiro centers. X-ray crystallography confirms absolute configurations post-resolution .
Q. What mechanistic insights explain divergent yields in spiro compound synthesis?
Yield discrepancies (e.g., 9% vs. 89% for diastereomers) arise from competing reaction pathways. For example, bulky substituents may hinder cyclopropane closure, favoring byproducts. Solvent polarity (e.g., THF vs. DCM) and catalyst loading also modulate intermediate stability . Computational studies (DFT) can model transition states to optimize conditions .
Q. How do structural modifications impact biological activity?
Substituent position and electronic properties critically influence activity. Anti-HIV activity in 5'-chloro derivatives correlates with pyridinyl group orientation, which enhances target binding. Hydrophobic groups (e.g., vinyl or benzyl) improve membrane permeability, while electron-withdrawing substituents (e.g., nitro) may reduce metabolic stability .
Q. How should researchers address contradictions in reported synthetic data?
Discrepancies in yields or selectivity require systematic analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
